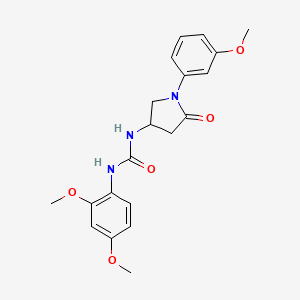

1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as DMPOPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPOPU belongs to the class of urea derivatives and is synthesized through a multistep process that involves the condensation of 2,4-dimethoxyaniline with 3-methoxyphenylacetic acid, followed by the reaction with isocyanate.

Aplicaciones Científicas De Investigación

Anticancer Potential

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including compounds with structural similarities to 1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines such as A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The compounds demonstrated significant antiproliferative effects, indicating their potential as new anticancer agents and potential BRAF inhibitors for further research (Jian Feng et al., 2020).

Apoptosis Induction in Cancer Therapy

The compound AKF-D52, which is structurally related to 1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, has been studied for its antiproliferative effects on non-small cell lung cancer cells. The research revealed that AKF-D52 induces apoptosis via both caspase-dependent and caspase-independent pathways and triggers cytoprotective autophagy. These findings suggest the compound's utility in inducing programmed cell death in cancer cells, making it a potential therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).

Role in Feeding Behavior Modulation

Research on orexin-1 receptor mechanisms, involving compounds with urea structures, has shown that selective antagonism at orexin-1 receptors can influence compulsive food consumption, particularly in the context of binge eating in rats. This suggests that compounds like 1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea could potentially be explored for their effects on feeding behaviors and disorders with a compulsive component, offering a novel approach to treating such conditions (L. Piccoli et al., 2012).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating efficiency in protecting against corrosion. This suggests that compounds with urea motifs, including 1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, could be explored for their application in corrosion inhibition, potentially extending the lifespan of metals in corrosive conditions (B. Mistry et al., 2011).

Enzyme Inhibition and Anticancer Investigations

Urea derivatives, including those structurally similar to 1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, have been synthesized and subjected to enzyme inhibition assays, revealing potential in inhibiting enzymes like urease, β-glucuronidase, and phosphodiesterase. Additionally, some of these compounds exhibited in vitro anticancer activity, highlighting their potential for therapeutic applications in cancer treatment and enzyme-related disorders (Sana Mustafa et al., 2014).

Propiedades

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-26-15-6-4-5-14(10-15)23-12-13(9-19(23)24)21-20(25)22-17-8-7-16(27-2)11-18(17)28-3/h4-8,10-11,13H,9,12H2,1-3H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJLAYQPQILUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one](/img/structure/B2996996.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996997.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2997002.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2997004.png)

![2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997006.png)

![Methyl (1R,12R,14S)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/no-structure.png)